H-DL-Phe(4-Me)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

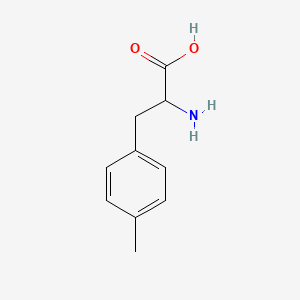

IUPAC Name |

2-amino-3-(4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLHSFUMICQIMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4599-47-7 |

Source

|

| Record name | 2-Amino-3-p-tolyl-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-DL-Phe(4-Me)-OH: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe(4-Me)-OH, also known as 4-Methyl-DL-phenylalanine, is a non-proteinogenic amino acid derivative of phenylalanine. Its structure is characterized by a methyl group substitution at the para-position of the phenyl ring. This modification imparts unique steric and hydrophobic properties, making it a valuable building block in peptide synthesis and a compound of interest in medicinal chemistry and drug development. Its incorporation into peptides can influence their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. These identifiers and descriptors are crucial for its unambiguous identification and characterization in a research and development setting.

| Property | Value |

| IUPAC Name | 2-amino-3-(4-methylphenyl)propanoic acid |

| Synonyms | 4-Methyl-DL-phenylalanine, DL-p-Methylphenylalanine |

| CAS Number | 4599-47-7[1] |

| Molecular Formula | C₁₀H₁₃NO₂[2] |

| Molecular Weight | 179.22 g/mol [1] |

| Appearance | White powder |

| Solubility | Soluble in water[2] |

| InChI | InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |

| SMILES | CC1=CC=C(C=C1)CC(C(=O)O)N |

Experimental Protocols

The characterization of this compound relies on standard analytical techniques employed for amino acids and their derivatives. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about the chemical environment of its protons and carbon atoms.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent depends on the desired information and the solubility of the compound. For resolving exchangeable protons (e.g., -NH₂ and -COOH), a non-protic solvent like DMSO-d₆ is preferred.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required.

-

Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for attenuated total reflectance (ATR) IR spectroscopy, a small amount of the solid sample can be placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carboxyl group, and the aromatic C-H and C=C stretches of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol (B129727) or a mixture of water and acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Ionization: Introduce the sample solution into the ion source to generate gas-phase ions. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. The spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), which confirms the molecular weight of the compound. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can provide further structural information.

Biological Role and Applications

This compound serves as a modified amino acid in various research and development applications. As a derivative of phenylalanine, it can be used to probe biological systems and to synthesize novel peptides with tailored properties.

-

Peptide Synthesis: The incorporation of 4-methylphenylalanine into peptide sequences can enhance their hydrophobicity and steric bulk compared to natural phenylalanine. This can lead to peptides with increased stability against enzymatic degradation, improved receptor binding affinity, and altered pharmacological profiles.[3]

-

Drug Discovery: In medicinal chemistry, this compound can be used as a building block for the synthesis of small molecule drugs. The methyl group can act as a structural probe to explore the binding pockets of target proteins and to optimize lead compounds.[3][4]

-

Neuroscience Research: Phenylalanine derivatives are precursors to neurotransmitters. While the specific role of 4-methylphenylalanine is an area of ongoing research, it is studied for its potential interactions with neurotransmitter systems and its effects on brain function.[3][5]

Visualizations

The following diagrams illustrate the chemical structure and a conceptual workflow for the analysis of this compound.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for this compound.

References

A Technical Guide to the Physical Characteristics of 4-Methyl-DL-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical characteristics of 4-methyl-DL-phenylalanine, a synthetic amino acid of interest in various research and development applications. Due to the limited availability of data for the racemic mixture, this guide also includes information on its constituent enantiomers, 4-methyl-L-phenylalanine and 4-methyl-D-phenylalanine, to provide a comprehensive understanding.

Core Physical and Chemical Properties

4-Methyl-DL-phenylalanine is a non-proteinogenic amino acid, structurally similar to the essential amino acid phenylalanine, with the addition of a methyl group at the para position of the phenyl ring. This modification influences its steric and electronic properties, which can, in turn, affect its biological activity and physical behavior.

Data Presentation

| Property | 4-Methyl-L-phenylalanine | 4-Methyl-D-phenylalanine | 4-Methyl-DL-phenylalanine |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.23 g/mol [1] | 179.22 g/mol [2] | 179.22 g/mol |

| Appearance | White to off-white powder[1] | Data not available | Data not available |

| Melting Point | 243 - 250 °C[1] | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| Optical Rotation | [α]D²⁰ = -10 ± 10° (c=1 in 1N HCl)[1] | Data not available | 0° (racemic mixture) |

Experimental Protocols

This section outlines the general methodologies for determining the key physical characteristics of amino acids like 4-methyl-DL-phenylalanine.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

A small amount of the crystalline 4-methyl-DL-phenylalanine is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second sample is prepared and heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insight into its polarity and potential applications in different formulations.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Various solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

-

A known mass (e.g., 1 mg) of 4-methyl-DL-phenylalanine is added to a test tube.

-

A known volume (e.g., 1 mL) of a solvent is added to the test tube.

-

The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The sample is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is considered sparingly soluble or insoluble.

-

The process is repeated with different solvents to create a solubility profile.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are commonly used.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvents (e.g., D₂O, DMSO-d₆)

Procedure:

-

A small amount of 4-methyl-DL-phenylalanine is dissolved in a suitable deuterated solvent in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired according to standard instrument protocols.

-

The resulting spectra are processed and analyzed to identify chemical shifts, coupling constants, and integration values, which are then correlated to the molecular structure.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This provides a characteristic "fingerprint" of the compound.

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellet press or ATR crystal)

Procedure:

-

For a solid sample, a KBr pellet can be prepared by mixing a small amount of 4-methyl-DL-phenylalanine with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid is placed directly on the ATR crystal.

-

The sample is placed in the spectrometer, and the IR spectrum is recorded.

-

The positions and intensities of the absorption bands are analyzed to identify functional groups present in the molecule.

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Apparatus:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

A dilute solution of 4-methyl-DL-phenylalanine is prepared in a suitable solvent.

-

The solution is introduced into the mass spectrometer.

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

The mass spectrum is recorded, showing the molecular ion peak and any fragmentation patterns, which can be used to confirm the molecular weight and structural features.

Conclusion

This technical guide provides a summary of the available physical characteristics of 4-methyl-DL-phenylalanine, with a focus on data for its individual enantiomers due to the scarcity of information on the racemic mixture. The outlined experimental protocols offer standardized methods for researchers to determine these properties in their own laboratories. Further investigation is required to fully characterize the physical properties of the DL-racemate.

References

Commercial Suppliers and Technical Guide for H-DL-Phe(4-Me)-OH

For researchers, scientists, and drug development professionals investigating the role of modified amino acids, H-DL-Phe(4-Me)-OH, a derivative of phenylalanine, presents a compound of interest. This technical guide provides an in-depth overview of its commercial availability, key technical data, a relevant signaling pathway, and a detailed experimental protocol for its application in cell-based assays.

Commercial Sourcing

Several commercial suppliers offer this compound for research purposes. The table below summarizes the key specifications from prominent vendors to facilitate easy comparison and procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| MedChem Express | This compound | 4599-47-7 | C₁₀H₁₃NO₂ | 179.22 | 99.74% |

| Cenmed | This compound | 4599-47-7 | C₁₀H₁₃NO₂ | 179.22 | 98% |

| CookeChem | This compound | 4599-47-7 | C₁₀H₁₃NO₂ | 179.22 | 98% |

It is important to note that other suppliers, such as Aapptec and BOC Sciences, provide the L-enantiomer, H-Phe(4-Me)-OH, which should be distinguished from the DL-racemic mixture. Always verify the certificate of analysis for lot-specific data.

Biological Context: The mTOR Signaling Pathway

Phenylalanine and its derivatives are known to influence crucial cellular processes, including protein synthesis and cell growth, primarily through the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1] The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[2] It integrates signals from nutrients, growth factors, and cellular energy status.

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] Amino acids, including phenylalanine, are potent activators of mTORC1.[3] The presence of sufficient amino acids signals to mTORC1, leading to its activation and subsequent phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][4] This cascade ultimately promotes protein synthesis and cell growth.

The diagram below illustrates the simplified signaling pathway of mTOR activation by amino acids.

Experimental Protocol: Investigating the Effect of this compound on mTORC1 Signaling in Cell Culture

This protocol provides a methodology to assess the impact of this compound on the mTORC1 signaling pathway in a mammalian cell line, such as C2C12 myoblasts, which are relevant for studying muscle growth and protein synthesis.

1. Materials and Reagents:

-

This compound

-

C2C12 myoblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Phosphate-Buffered Saline (PBS)

-

Amino acid-free DMEM

-

Reagents for Western blotting:

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

2. Experimental Workflow:

The following diagram outlines the key steps of the experimental procedure.

3. Detailed Methodology:

-

Cell Culture: Culture C2C12 myoblasts in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Amino Acid Starvation: When cells reach 70-80% confluency, wash them twice with PBS and then incubate in amino acid-free DMEM for 1-2 hours to synchronize the cells and establish a baseline for mTORC1 activity.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) and dilute it in amino acid-free DMEM to the desired final concentrations (e.g., a dose-response range from 10 µM to 1 mM). Treat the starved cells with the different concentrations of this compound for a specified time (e.g., 30-60 minutes). Include a positive control (complete DMEM) and a negative control (amino acid-free DMEM).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Western Blot Analysis:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-S6K1, S6K1, p-4E-BP1, and 4E-BP1 overnight at 4°C. Also, probe for a loading control (Actin or GAPDH).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target. Compare the treated groups to the control groups to determine the effect of this compound on mTORC1 signaling.

This technical guide provides a starting point for researchers interested in this compound. For specific applications, further optimization of experimental conditions may be necessary.

References

- 1. Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells | MDPI [mdpi.com]

- 2. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPCR signaling inhibits mTORC1 via PKA phosphorylation of Raptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylphenylalanine (CAS Number: 4599-47-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Methylphenylalanine, a non-canonical amino acid registered under CAS number 4599-47-7. It is a derivative of the essential amino acid phenylalanine, featuring a methyl group at the para position of the phenyl ring. This modification imparts unique steric and hydrophobic properties, making it a valuable tool in protein engineering, peptide synthesis, and drug development. This document details its chemical and physical properties, outlines its primary applications, and provides generalized experimental protocols for its synthesis and incorporation into peptides. Furthermore, it explores the analytical techniques used to characterize proteins containing this unnatural amino acid.

Important Note on CAS Number: The CAS number 4599-47-7 correctly identifies 4-Methylphenylalanine. The compound "4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine" is a distinct chemical entity with a different CAS number (15051-46-4) and is not the subject of this guide.

Chemical and Physical Properties

4-Methylphenylalanine, with the chemical formula C₁₀H₁₃NO₂, is a white to off-white crystalline solid.[1][2] The presence of the methyl group on the phenyl ring enhances its hydrophobicity compared to phenylalanine.[3] This modification can influence the folding, stability, and intermolecular interactions of peptides and proteins into which it is incorporated.[3]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 4-Methylphenylalanine

| Property | Value | References |

| CAS Number | 4599-47-7 | [4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4][5] |

| Molecular Weight | 179.22 g/mol | [4][5] |

| IUPAC Name | 2-amino-3-(4-methylphenyl)propanoic acid | [4] |

| Synonyms | p-Methylphenylalanine, 4-Methyl-DL-phenylalanine | [3] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 277 °C | [6] |

| Boiling Point | 323.5 °C at 760 mmHg | [6] |

| Density | 1.165 g/cm³ | [6] |

| Flash Point | 149.5 °C | [6] |

| Water Solubility | Soluble | [3] |

Applications in Research and Development

4-Methylphenylalanine is primarily utilized as a research chemical in the fields of biochemistry and medicinal chemistry. Its unique properties make it a valuable tool for:

-

Protein Engineering and Structure-Function Studies: As a non-canonical amino acid, it can be incorporated into proteins to probe their structure and function.[7] The methyl group acts as a minimal, sterically conservative probe that can be used to investigate the role of hydrophobicity in protein folding, stability, and protein-protein interactions.[3]

-

Peptide and Drug Development: The incorporation of 4-Methylphenylalanine into peptides can enhance their therapeutic properties. The increased hydrophobicity can improve membrane permeability and bioavailability.[8] Furthermore, the methyl group can introduce conformational constraints that may lead to increased proteolytic stability and enhanced binding affinity for their biological targets.[8]

-

Enzyme Assays and Mechanistic Studies: It is employed in enzyme assays to investigate enzyme kinetics, substrate specificity, and inhibition mechanisms.[6]

Experimental Protocols

The following sections provide generalized experimental protocols. Specific conditions may need to be optimized for particular applications.

Chemical Synthesis of 4-Methyl-L-phenylalanine

While commercially available, the synthesis of 4-Methyl-L-phenylalanine can be achieved through various organic chemistry routes. One common approach involves the palladium-catalyzed hydroformylation of a protected 4-iodo-L-phenylalanine derivative, followed by reduction and deprotection.[6] A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of 4-Methyl-L-phenylalanine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating 4-Methylphenylalanine into a peptide chain is through Fmoc-based solid-phase peptide synthesis (SPPS).[1] The Fmoc-protected version, Fmoc-4-methyl-L-phenylalanine, is commercially available.

The general cycle for SPPS involves the following steps:

-

Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[4]

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.[4]

-

Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-4-methyl-L-phenylalanine) is activated using a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.[3]

-

Washing: The resin is washed to remove excess reagents and byproducts.[3]

This cycle is repeated until the desired peptide sequence is synthesized. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[3]

Caption: Workflow for incorporating 4-Methylphenylalanine into a peptide using SPPS.

Analytical Characterization

The successful synthesis and incorporation of 4-Methylphenylalanine require rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 4-Methylphenylalanine and for studying the structure and dynamics of proteins containing this amino acid.

-

¹H and ¹³C NMR: These techniques are used to confirm the chemical structure of the synthesized amino acid.

-

Protein NMR: When incorporated into a protein, the methyl group of 4-Methylphenylalanine provides a unique NMR probe. Chemical shift perturbations of the methyl protons can be monitored upon ligand binding or other structural changes to map interaction surfaces and study conformational dynamics.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is essential for verifying the molecular weight of the synthesized amino acid and for confirming its incorporation into peptides.

-

Electrospray Ionization (ESI-MS): This is used to determine the accurate mass of the synthesized 4-Methylphenylalanine and the final peptide product.

-

Tandem Mass Spectrometry (MS/MS): This technique is used to sequence the peptide and confirm the exact position of the 4-Methylphenylalanine residue. The fragmentation pattern of the peptide will show a characteristic mass shift in the fragment ions containing the modification.[11][12]

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain detailing specific signaling pathways that are directly modulated by the incorporation of 4-Methylphenylalanine. Its primary role in biological research is as a structural probe to investigate existing biological processes rather than as a direct modulator of signaling cascades.

The general workflow for using 4-Methylphenylalanine to study protein interactions is depicted below.

Caption: General workflow for using 4-Methylphenylalanine as a probe.

Conclusion

4-Methylphenylalanine (CAS 4599-47-7) is a valuable synthetic amino acid for researchers in biochemistry, protein engineering, and medicinal chemistry. Its unique hydrophobic and steric properties, conferred by the para-methyl group, allow for the fine-tuning of peptide and protein characteristics. While detailed, specific experimental protocols and defined signaling pathway interactions are not extensively documented in publicly available literature, the generalized methodologies and analytical approaches described in this guide provide a solid foundation for its application in research and development. The continued exploration of such non-canonical amino acids will undoubtedly lead to new discoveries in protein science and the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Stabilization of myoglobin by multiple alanine substitutions in helical positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protein-nmr.org.uk [protein-nmr.org.uk]

- 10. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mascot help: Peptide fragmentation [matrixscience.com]

Solubility Profile of H-DL-Phe(4-Me)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of H-DL-Phe(4-Me)-OH (DL-4-Methylphenylalanine), a derivative of the essential amino acid phenylalanine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines existing data on related compounds with predicted solubility characteristics and provides detailed experimental protocols for determining its solubility in various common laboratory solvents.

Physicochemical Properties and Predicted Solubility Profile

This compound is a racemic mixture of D- and L-4-methylphenylalanine. The presence of a methyl group on the phenyl ring increases the molecule's hydrophobicity compared to its parent compound, phenylalanine. Phenylalanine itself is known to be hydrophobic and not highly soluble in water.[1] The addition of the methyl group is expected to further decrease its aqueous solubility and potentially increase its solubility in less polar organic solvents.

The molecule possesses both an acidic carboxylic acid group and a basic amino group, meaning its solubility in aqueous solutions will be highly dependent on the pH. At its isoelectric point, the compound will exist as a zwitterion, likely leading to minimal aqueous solubility.[2] Adjusting the pH away from the isoelectric point should increase solubility by forming the more soluble salt of the compound.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is scarce in peer-reviewed literature. The following table includes available data for a related isomer and qualitative predictions for its solubility in common solvents based on its chemical structure and the properties of similar compounds.

| Solvent | Type | Predicted Solubility of this compound | Quantitative Data (Related Compounds) | Citation |

| Water | Polar Protic | Sparingly Soluble to Insoluble | 4-Methyl-L-phenylalanine: 0.014 g/L (25 °C) | [3] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Sparingly Soluble | 4-Chloro-DL-phenylalanine: Soluble to 5 mM with gentle warming | [4] |

| Methanol | Polar Protic | Slightly Soluble | L-Phenylalanine solubility decreases with increasing ethanol (B145695) concentration. | [5][6] |

| Ethanol | Polar Protic | Slightly Soluble | DL-Phenylalanine: Slightly soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for hydrophobic compounds in drug discovery. | [8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Often used for dissolving hydrophobic peptides. | [4] |

| Dichloromethane (DCM) | Non-polar | Slightly Soluble to Insoluble | ||

| Hexane | Non-polar | Insoluble | Phenylalanine is poorly soluble in non-polar organic solvents. | [9] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These are generalized protocols that can be adapted to specific laboratory conditions.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method like UV-Vis spectroscopy).

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a standard curve.

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is relevant for early-stage drug discovery screening.[8]

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Add the aqueous buffer to the wells of a 96-well plate.

-

Add a small volume of the this compound DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1-100 µM). The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.

-

Mix the solutions and incubate at a controlled temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) to detect precipitation.

-

The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

References

- 1. Amino Acids - Alanine [biology.arizona.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. solubilityofthings.com [solubilityofthings.com]

In-depth Technical Guide on the Stability and Storage of H-DL-Phe(4-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of H-DL-Phe(4-Me)-OH (4-methyl-DL-phenylalanine), a derivative of the amino acid phenylalanine.[1][2] Adherence to these guidelines is crucial for ensuring the integrity, purity, and reliability of the compound in research and drug development applications.

Recommended Storage Conditions

To maintain the long-term stability of this compound, it is imperative to control environmental factors such as temperature, moisture, light, and atmosphere. The following table summarizes the recommended storage conditions based on general guidelines for modified amino acids and peptides.[3][4][5]

| Parameter | Recommended Condition | Rationale |

| Physical Form | Lyophilized Powder | Minimizes water content, thereby reducing the potential for hydrolysis and other moisture-mediated degradation. |

| Temperature | ||

| Short-Term (weeks to months) | 4°C[6] | Slows down potential degradation processes for temporary storage. |

| Long-Term (months to years) | -20°C or -80°C[3][5][6] | Significantly reduces the rate of chemical degradation, ensuring long-term stability. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Protects against oxidation, which can be a degradation pathway for aromatic compounds.[3][5] |

| Light | Opaque Container (protection from light) | Aromatic amino acids can be sensitive to photodegradation.[3] |

| Moisture | Desiccated Environment | Prevents hydrolysis and other degradation pathways that are accelerated by moisture.[3][4] |

| Container | Tightly Sealed, Airtight Vial | Prevents exposure to ambient moisture and atmosphere, and protects against contamination.[5] |

Experimental Protocol: Stability Assessment of this compound

To empirically determine the shelf-life and degradation kinetics of this compound under specific laboratory conditions, a formal stability study is recommended.

Objective: To evaluate the stability of solid this compound under various storage conditions over an extended period.

Methodology:

-

Sample Preparation:

-

Aliquot the lyophilized this compound powder into multiple clean, airtight, and opaque vials.

-

Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.

-

-

Storage Conditions:

-

Time Points:

-

Establish a schedule for sample analysis at predetermined intervals, such as 0, 1, 3, 6, and 12 months.[3]

-

-

Analytical Procedure:

-

At each time point, retrieve one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature within a desiccator before opening to prevent condensation.[4]

-

Perform a visual inspection for any changes in color or texture.

-

Utilize a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method to:

-

Determine the purity of the this compound.

-

Identify and quantify any degradation products.

-

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) measurement.

-

Plot the degradation profile to establish a degradation rate and extrapolate the shelf-life under the tested conditions.

-

Visualizing Workflows and Logical Relationships

Experimental Workflow for Stability Testing

The following diagram outlines the key stages of the proposed stability testing protocol.

Caption: A schematic of the experimental workflow for stability testing.

Logical Flow for Handling and Storage

This diagram provides a decision-making framework for the proper handling of this compound upon receipt and during use.

Caption: A logical guide for the appropriate handling and storage of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. limitlesslifenootropics.com [limitlesslifenootropics.com]

- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

An In-depth Technical Guide to 4-methyl-DL-phenylalanine: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-DL-phenylalanine, a non-proteinogenic amino acid of significant interest in various scientific disciplines. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its role in modulating critical cellular signaling pathways.

Core Properties of 4-methyl-DL-phenylalanine

4-methyl-DL-phenylalanine is a derivative of the essential amino acid phenylalanine, characterized by a methyl group substitution at the para-position of the phenyl ring. This modification imparts unique physicochemical properties that are leveraged in drug design and protein engineering.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.23 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 243 - 250 °C | [2] |

| Synonyms | p-Methyl-DL-phenylalanine, (±)-2-Amino-3-(4-methylphenyl)propanoic acid | [2] |

Synthesis of 4-methyl-DL-phenylalanine via Strecker Synthesis

The Strecker synthesis is a robust and widely used method for the preparation of α-amino acids from aldehydes or ketones.[3][4] This protocol outlines the synthesis of 4-methyl-DL-phenylalanine starting from 4-methylbenzaldehyde (B123495).

This two-step procedure involves the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the corresponding amino acid.[5][6][7]

Step 1: Formation of 2-amino-2-(4-methylphenyl)acetonitrile

-

Reaction Setup: In a well-ventilated fume hood, combine 4-methylbenzaldehyde (1 equivalent) with an aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 1.2 equivalents).

-

Addition of Cyanide: To this mixture, add a solution of potassium cyanide (KCN, 1.2 equivalents) in water dropwise while maintaining the temperature at 0-5 °C with an ice bath. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 4-methyl-DL-phenylalanine

-

Acid Hydrolysis: Add the crude α-aminonitrile from Step 1 to a strong aqueous acid solution (e.g., 6M hydrochloric acid).

-

Reflux: Heat the mixture to reflux for 6-12 hours. The nitrile group will be hydrolyzed to a carboxylic acid.

-

Isolation and Purification: Cool the reaction mixture and neutralize it with a base (e.g., ammonium hydroxide) to precipitate the amino acid. The crude 4-methyl-DL-phenylalanine can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.

Biological Activity and Signaling Pathway Modulation

Amino acids are crucial signaling molecules that regulate cell growth, proliferation, and metabolism, primarily through the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway.[8][9] Phenylalanine and its analogs are transported into the cell by the L-type amino acid transporter 1 (LAT1), which is a key event in the activation of mTORC1.[2][10][11]

The influx of essential amino acids, such as phenylalanine, is sensed by the Rag GTPases.[12][13][14] In the presence of amino acids, Rag GTPases become activated and recruit mTORC1 to the lysosomal surface.[12][13] At the lysosome, mTORC1 is activated by Rheb, another small GTPase.[13] Once activated, mTORC1 phosphorylates downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.

While direct studies on 4-methyl-DL-phenylalanine's specific interaction with this pathway are limited, its structural similarity to phenylalanine suggests it can be transported by LAT1 and subsequently influence the mTORC1 signaling cascade. This makes it a valuable tool for studying the structural requirements of amino acid sensing and for developing modulators of mTORC1 activity in various disease states.

References

- 1. mdpi.com [mdpi.com]

- 2. e-century.us [e-century.us]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. medschoolcoach.com [medschoolcoach.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Regulation of mTORC1 by the Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. L-type amino acid transporter 1 promotes proliferation and invasion of human chorionic trophoblast and choriocarcinoma cells through mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Control of cell growth: Rag GTPases in activation of TORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Regulation of mTORC1 by the Rag GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Applications of H-DL-Phe(4-Me)-OH in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Phe(4-Me)-OH, chemically known as 4-methyl-DL-phenylalanine, is a non-proteinogenic amino acid, a derivative of the essential amino acid phenylalanine. As a racemic mixture, it contains equal amounts of its D- and L-enantiomers. While specific research on the racemic mixture is limited, the incorporation of its L-enantiomer, 4-methyl-L-phenylalanine, into peptides has been explored for its potential to modulate peptide structure and function. This technical guide synthesizes the available information on this compound and its constituent enantiomers, focusing on their potential applications in biochemistry, particularly in peptide design, drug discovery, and as a tool for studying protein structure and function. This document will cover the biochemical properties, potential applications, and relevant experimental methodologies, providing a foundational resource for researchers in the field.

Introduction to this compound

This compound is a synthetic amino acid characterized by a methyl group substitution at the para position of the phenyl ring of phenylalanine. This seemingly minor modification has significant implications for its biochemical behavior when incorporated into peptides. The "DL" designation indicates a racemic mixture, presenting both D- and L-stereoisomers. The presence of the methyl group enhances the hydrophobicity of the amino acid side chain, which can influence peptide folding, stability, and interactions with biological targets.[1]

While much of the existing research focuses on the L-enantiomer due to its compatibility with ribosomal protein synthesis machinery, the D-enantiomer and the racemic mixture itself may offer unique properties for specific applications, such as in the development of proteolytically resistant peptides or as tools in metabolic studies.

Biochemical Properties and Rationale for Use

The primary rationale for utilizing 4-methyl-phenylalanine in biochemical research lies in its ability to introduce specific structural and functional modifications to peptides and proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 4599-47-7 |

| Appearance | White to off-white powder |

| Chirality | Racemic (mixture of D and L enantiomers) |

Impact on Peptide Structure and Conformation

The introduction of the 4-methyl group on the phenyl ring of phenylalanine can significantly alter the conformational preferences of a peptide. This is primarily due to:

-

Increased Hydrophobicity: The methyl group enhances the non-polar nature of the side chain, which can drive specific folding patterns to shield this hydrophobic residue from aqueous environments.

-

Steric Effects: The methyl group can introduce steric hindrance, restricting the rotational freedom around the peptide backbone's dihedral angles (phi and psi), thereby favoring certain conformations. This can lead to a more pre-organized peptide structure, which can enhance binding affinity to target molecules.

Potential Applications in Biochemistry

The unique properties of 4-methyl-phenylalanine lend themselves to a variety of potential applications in biochemistry and drug development.

Peptide-Based Drug Discovery

The incorporation of 4-methyl-L-phenylalanine is a strategy employed in the design of novel peptide therapeutics. Its ability to enhance stability and influence conformation can lead to peptides with improved pharmacological profiles.[1]

-

Enhanced Proteolytic Stability: Peptides containing unnatural amino acids, including D-enantiomers, are often more resistant to degradation by proteases, which can increase their in vivo half-life.

-

Improved Receptor Binding and Specificity: By constraining the peptide's conformation, the 4-methyl group can help to lock the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target receptor or enzyme.

-

Neurological Disorders: The L-enantiomer has been identified as a building block in the synthesis of therapeutic agents targeting neurological disorders.[1]

Protein Engineering and Structure-Function Studies

4-Methyl-L-phenylalanine can be used as a tool in protein engineering to probe structure-function relationships.[1] By substituting native phenylalanine residues with this analog, researchers can investigate the role of hydrophobicity and steric bulk at specific positions within a protein. This can provide insights into protein folding, stability, and enzyme-substrate interactions.

Metabolic Studies and Disease Modeling

Analogues of phenylalanine have been used to study metabolic pathways and create animal models of metabolic disorders. For instance, α-methyl-DL-phenylalanine has been used to induce hyperphenylalaninemia in rats, providing a model for studying phenylketonuria (PKU). While this is a different isomer, it highlights the potential of using modified phenylalanine derivatives to perturb metabolic processes for research purposes.

Experimental Protocols

While specific protocols for this compound are not widely published, the following sections provide generalized methodologies for key experiments based on the use of its L-enantiomer and other modified amino acids.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Phe(4-Me)-OH

This protocol outlines the general steps for incorporating 4-methyl-L-phenylalanine into a peptide sequence using Fmoc-based solid-phase synthesis.

Materials:

-

Fmoc-L-Phe(4-Me)-OH

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-L-Phe(4-Me)-OH using coupling reagents and couple it to the deprotected amine on the resin.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Enzymatic Resolution of DL-Phenylalanine Derivatives

This conceptual protocol describes a potential method for separating the D- and L-enantiomers of this compound based on established enzymatic resolution techniques for other amino acids.

Principle:

Enzymes such as lipases or acylases can exhibit high enantioselectivity, preferentially catalyzing a reaction on one enantiomer of a racemic mixture. This allows for the separation of the two enantiomers.

Materials:

-

This compound

-

Immobilized lipase (B570770) (e.g., Candida antarctica lipase B)

-

Acyl donor (e.g., ethyl acetate)

-

Organic solvent (e.g., toluene)

-

Buffer solution

Procedure:

-

Reaction Setup: Dissolve this compound and an acyl donor in an appropriate organic solvent.

-

Enzymatic Reaction: Add the immobilized lipase to the solution and incubate under controlled temperature and agitation. The lipase will selectively acylate one of the enantiomers (e.g., the L-enantiomer).

-

Reaction Monitoring: Monitor the progress of the reaction using chiral HPLC to determine the enantiomeric excess of the substrate and product.

-

Reaction Quenching: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

-

Separation: Separate the acylated enantiomer from the unreacted enantiomer using techniques such as column chromatography or extraction.

-

Deprotection: The acylated enantiomer can be deprotected to yield the pure enantiomer of the amino acid.

Visualizations

Logical Workflow for Peptide Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of peptides incorporating 4-methyl-L-phenylalanine.

Conceptual Signaling Pathway Modulation

Caption: Conceptual model of a signaling pathway modulated by a peptide containing 4-methyl-L-phenylalanine.

Conclusion and Future Directions

This compound and its individual enantiomers represent valuable tools in the field of biochemistry and drug discovery. The incorporation of 4-methyl-L-phenylalanine into peptides offers a promising strategy to enhance their stability, modulate their conformation, and improve their therapeutic potential. While the specific biochemical roles and applications of the racemic mixture and the D-enantiomer are less explored, they present intriguing avenues for future research, particularly in the development of proteolytically resistant peptides and as probes for metabolic pathways.

Future research should focus on:

-

Systematic studies comparing the effects of the D-, L-, and DL-forms of 4-methyl-phenylalanine on peptide structure and function.

-

Exploration of novel applications for peptides containing this amino acid, particularly in areas where increased hydrophobicity and conformational rigidity are desirable.

-

Development of efficient and scalable methods for the enzymatic or chemical resolution of the racemic mixture to provide pure enantiomers for specific applications.

This guide provides a foundational overview for researchers interested in harnessing the potential of this compound in their work. As our understanding of the nuanced effects of unnatural amino acids grows, so too will the innovative applications of this versatile phenylalanine derivative.

References

The Strategic Incorporation of 4-Methylphenylalanine in Novel Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the use of non-canonical amino acids has emerged as a powerful strategy to modulate the pharmacological properties of peptide- and small molecule-based therapeutics. Among these, 4-methylphenylalanine (4-Me-Phe), a derivative of the aromatic amino acid phenylalanine, offers a unique set of properties that can be leveraged to enhance drug efficacy, stability, and target selectivity. This in-depth technical guide explores the multifaceted role of 4-methylphenylalanine in novel drug design, providing a comprehensive overview of its applications, relevant quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and experimental workflows.

The defining feature of 4-methylphenylalanine is the addition of a methyl group at the para position of the phenyl ring. This seemingly subtle modification can significantly impact a molecule's hydrophobicity, conformational preferences, and interactions with biological targets.[1] By strategically incorporating 4-Me-Phe, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, addressing key challenges in drug development such as poor metabolic stability and low bioavailability.[1][2]

This guide will delve into the practical aspects of utilizing 4-methylphenylalanine, with a focus on its application in the design of anticancer agents and opioid receptor ligands. Through the presentation of structured data, detailed methodologies, and clear visualizations, this document aims to equip researchers with the knowledge necessary to effectively harness the potential of 4-methylphenylalanine in their drug discovery endeavors.

Physicochemical Properties of 4-Methylphenylalanine

The introduction of a methyl group to the phenyl ring of phenylalanine alters its physicochemical properties, which in turn influences its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.23 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 243 - 250 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1][2] |

| Optical Rotation | [a]D²⁰ = -10 ± 10 ° (C=1 in 1N HCl) | [1] |

| CAS Number | 1991-87-3 | [1] |

Role in Anticancer Drug Design

The incorporation of modified phenylalanine analogues, including those with methyl substitutions, has shown promise in the development of novel anticancer agents. The added methyl group can enhance hydrophobic interactions with the target protein, potentially leading to increased potency.

Quantitative Data: Antiproliferative Activity of β-Phenylalanine Derivatives

| Compound | Cell Line | IC50 (µM) |

| 3d | MCF-7 | 43.4 |

| MDA-MB-231 | 35.9 | |

| 4d | MCF-7 | 39.0 |

| MDA-MB-231 | 35.1 | |

| 4b | MCF-7 | 69.2 |

| Cisplatin | MCF-7 | 11.2 |

| A549 | 9.8 | |

| NIH/3T3 | 25.6 |

Note: The data presented is for β-phenylalanine derivatives, which are structural analogs of 4-methylphenylalanine. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[2][3][4][5][6]

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines a general procedure for determining the in vitro anticancer activity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: IC50 Determination

Role in Opioid Receptor Ligand Design

The incorporation of 4-methylphenylalanine and its analogs into opioid peptides has been explored as a strategy to modulate receptor affinity and selectivity. The methyl group can influence the peptide's conformation and its interaction with the binding pocket of opioid receptors.

Quantitative Data: Opioid Receptor Binding and Activity

Studies on opioid peptide analogues where tyrosine, a critical residue for receptor binding, is replaced by phenylalanine derivatives provide valuable data. The following table summarizes the binding affinity (Ki) and functional potency (EC50) of some of these analogues.

| Peptide Analogue | Receptor | Ki (nM) | EC50 (nM) |

| [Cpa¹]Deltorphin I | δ-opioid | 0.25 | 0.35 |

| [Cpa¹]DSLET | δ-opioid | 0.80 | 1.1 |

| [Cpa¹]Endomorphin-1 | µ-opioid | 0.95 | 1.5 |

| [Cpa¹]DAMGO | µ-opioid | 1.2 | 2.5 |

Note: Cpa refers to (S)-4-(Carboxamido)phenylalanine, a structural analog of 4-methylphenylalanine. Ki represents the inhibition constant, a measure of binding affinity. EC50 is the half-maximal effective concentration, indicating the potency of a drug in producing a response.

Experimental Protocol: Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the mu-opioid receptor using [³H]DAMGO as the radioligand.[3][7]

Materials:

-

Cell membranes expressing the mu-opioid receptor (e.g., from CHO-hMOR cells)

-

[³H]DAMGO (radioligand)

-

Naloxone (B1662785) (for non-specific binding determination)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes (10-20 µg protein/well), and various concentrations of the test compound.

-

Radioligand Addition: Add [³H]DAMGO to each well at a final concentration close to its Kd value (e.g., 1-5 nM).[5]

-

Non-specific Binding: In a separate set of wells, add a high concentration of naloxone (e.g., 10 µM) to determine non-specific binding.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: GPCR Signaling Cascade (Opioid Receptor)

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The incorporation of 4-methylphenylalanine can influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The increased lipophilicity imparted by the methyl group can potentially enhance membrane permeability and absorption.[8]

Pharmacokinetic Parameters of a Phenylalanine Derivative

While specific pharmacokinetic data for 4-methylphenylalanine-containing drugs are limited, a study on Fmoc-L-phenylalanine (Fmoc-F), a related compound, provides valuable insights into its pharmacokinetic behavior in mice.

| Parameter | Value |

| Oral Bioavailability | 65 ± 18% |

| Detection Limit in Plasma | 0.8 µg/mL (~2 µM) |

Note: This data is for Fmoc-L-phenylalanine and serves as a reference for the potential pharmacokinetic properties of phenylalanine derivatives.[9]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for conducting a preliminary in vivo pharmacokinetic study in rats.[8]

Materials:

-

Male Sprague-Dawley rats

-

Test compound formulated for intravenous (IV) and oral (PO) administration

-

Dosing vehicles

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing:

-

IV Group: Administer the test compound intravenously via the tail vein at a specific dose.

-

PO Group: Administer the test compound orally via gavage at a specific dose.

-

-

Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

-

Area under the concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t₁/₂)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Oral bioavailability (F%)

-

Synthesis of 4-Methylphenylalanine-Containing Peptides

The incorporation of 4-methylphenylalanine into peptides is typically achieved through solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used for the temporary protection of the α-amino group.[2][10]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the manual synthesis of a peptide containing 4-methylphenylalanine using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-4-methyl-L-phenylalanine)

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Ether

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

-

Fmoc Deprotection: Remove the Fmoc group with the deprotection solution.

-

Subsequent Amino Acid Couplings: Sequentially couple the remaining Fmoc-protected amino acids, including Fmoc-4-methyl-L-phenylalanine, following the deprotection and coupling steps.

-

Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide with cold ether, and then purify it using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Experimental Workflow: Solid-Phase Peptide Synthesis

Conclusion

The strategic incorporation of 4-methylphenylalanine represents a valuable tool in the medicinal chemist's arsenal (B13267) for the design of novel therapeutics. Its ability to modulate hydrophobicity, influence peptide conformation, and enhance interactions with biological targets can lead to significant improvements in drug potency, selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of the role of 4-methylphenylalanine in drug design, supported by quantitative data from related compounds, detailed experimental protocols, and illustrative diagrams of relevant biological pathways and workflows. As the field of drug discovery continues to evolve, the rational application of non-canonical amino acids like 4-methylphenylalanine will undoubtedly play an increasingly important role in the development of the next generation of medicines. Further research dedicated to generating specific quantitative data for a wider range of 4-methylphenylalanine-containing drug candidates will be crucial for fully realizing its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, opiate receptor affinity, and conformational parameters of [4-tryptophan]enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of Pharmacokinetic and Pharmacodynamic (PK/PD) of Novel Fluorenylmethoxycarbonyl- Phenylalanine Antimicrobial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemists' Toolkit: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in peptide-based drug discovery and development. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the pharmacological and physicochemical properties of peptides, leading to therapeutics with enhanced potency, stability, and target selectivity. This guide provides a comprehensive technical overview of the core methodologies for introducing UAAs into peptides, supported by quantitative data, detailed experimental protocols, and visual representations of key workflows and biological pathways.

Core Methodologies for UAA Incorporation

The two primary chemical synthesis strategies for incorporating UAAs into peptides are Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse of peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The most common approach is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.

Experimental Workflow for Fmoc-SPPS:

H-DL-Phe(4-Me)-OH material safety data sheet (MSDS) information

An In-depth Overview of 4-Methyl-DL-phenylalanine for Drug Development Professionals, Researchers, and Scientists

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and potential applications of H-DL-Phe(4-Me)-OH, also known as 4-Methyl-DL-phenylalanine. Given the limited specific toxicological and biological data for this compound, this guide also includes general experimental protocols for the handling and incorporation of modified amino acids, as well as an overview of the relevant phenylalanine metabolic pathway.

Compound Identification and Physicochemical Properties

This compound is a non-proteinogenic amino acid derivative of phenylalanine. The presence of a methyl group at the para position of the phenyl ring increases its hydrophobicity compared to phenylalanine, a property that is often exploited in peptide and medicinal chemistry to enhance the stability and biological activity of peptides.[1][2]

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | This compound | L-4-Methylphenylalanine | Reference(s) |